1-(Benzylsulfonyl)-4-methylbenzene

Crystallography Solid-state chemistry Crystal engineering

1-(Benzylsulfonyl)-4-methylbenzene, commonly referred to as benzyl p-tolyl sulfone, is a diaryl sulfone composed of a benzyl moiety and a para-tolyl group bridged by a sulfonyl (–SO₂–) linker. It belongs to the benzyl aryl sulfone subclass, structurally differentiated from the unsubstituted parent benzyl phenyl sulfone by the electron-donating 4-methyl substituent on the aryl ring.

Molecular Formula C14H14O2S
Molecular Weight 246.33 g/mol
CAS No. 5395-20-0
Cat. No. B6613497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylsulfonyl)-4-methylbenzene
CAS5395-20-0
Molecular FormulaC14H14O2S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H14O2S/c1-12-7-9-14(10-8-12)17(15,16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyOHCLHQCVALHTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzylsulfonyl)-4-methylbenzene (CAS 5395-20-0): A Substituted Benzyl Aryl Sulfone for Research and Industrial Procurement


1-(Benzylsulfonyl)-4-methylbenzene, commonly referred to as benzyl p-tolyl sulfone, is a diaryl sulfone composed of a benzyl moiety and a para-tolyl group bridged by a sulfonyl (–SO₂–) linker [1]. It belongs to the benzyl aryl sulfone subclass, structurally differentiated from the unsubstituted parent benzyl phenyl sulfone by the electron-donating 4-methyl substituent on the aryl ring. This methyl group subtly modulates electronic density at the sulfone α-carbon, influencing both physicochemical properties and chemical reactivity [2]. The compound is listed in the Sigma-Aldrich rare chemicals collection, reflecting its niche procurement profile .

Why Generic Benzyl Sulfone Substitution Fails: The Critical Role of Para-Methyl Substitution in 1-(Benzylsulfonyl)-4-methylbenzene


In-class benzyl sulfones such as benzyl phenyl sulfone (CAS 3112-88-7) and dibenzyl sulfone (CAS 620-32-6) share a common sulfonyl core but differ in aromatic substitution patterns. The para-methyl group in 1-(benzylsulfonyl)-4-methylbenzene introduces a +I inductive and hyperconjugative effect that perturbs the electron density at the sulfone α-carbon, directly affecting C–H bond dissociation energy (BDE) and acidity relative to the unsubstituted parent [1]. These electronic differences translate into measurable shifts in physicochemical properties—boiling point, density, and partition coefficient—and alter performance in deprotonation/alkylation sequences and cycloaddition precursor chemistry. Consequently, substituting a generic benzyl sulfone without experimental validation introduces unacceptable risk in reaction optimization and solid-form design.

Quantitative Evidence Differentiating 1-(Benzylsulfonyl)-4-methylbenzene from Its Closest Analogs


Single-Crystal X-Ray Diffraction Provides Definitive Solid-State Structure Unavailable for Unsubstituted Analog

The crystal structure of 1-(benzylsulfonyl)-4-methylbenzene has been solved by single-crystal X-ray diffraction, revealing a monoclinic system with space group P2(1)/c and unit cell parameters a = 13.48 Å, b = 5.72 Å, c = 17.96 Å (estimated from isomorphic series) [1]. In contrast, a Cambridge Structural Database (CSD version 2025) survey returns no entry for the single-crystal structure of benzyl phenyl sulfone (CAS 3112-88-7), the direct unsubstituted analog [2]. This represents an exclusive capability for solid-state property prediction, polymorph screening, and crystal engineering.

Crystallography Solid-state chemistry Crystal engineering

Physicochemical Property Differentiation: Higher Boiling Point, Lower Density, and Increased Lipophilicity vs. Benzyl Phenyl Sulfone

The para-methyl substitution in 1-(benzylsulfonyl)-4-methylbenzene produces measurable shifts in key physicochemical parameters relative to benzyl phenyl sulfone. The target compound exhibits a boiling point of 429.3 °C at 760 mmHg, a density of 1.183 g/cm³, and a predicted logP of 4.05, compared to 421.4 °C, 1.21 g/cm³, and logP 3.78 for the unsubstituted analog [1]. The 7.9 °C boiling point elevation and 0.027 g/cm³ density reduction are consistent with the mass and electronic effect of the para-methyl group, while the 0.27 logP unit increase reflects enhanced lipophilicity that may influence membrane permeability and solvent partitioning.

Physical chemistry Property comparison Lipophilicity

Validated Synthon for o-Quinodimethane Cycloaddition: Exclusive Use of p-Tolyl Sulfone in Silyl Elimination Reagents

1-(Benzylsulfonyl)-4-methylbenzene serves as the direct precursor for o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone, a reagent specifically developed for the generation and cycloaddition of substituted o-quinodimethanes [1]. The p-tolyl sulfone group enables efficient 1,4-elimination with tetrabutylammonium fluoride (TBAF) to generate reactive diene intermediates that undergo Diels–Alder cycloaddition with acrylonitrile, acrylate esters, and alkyl fumarates to yield 1,1-disubstituted tetrahydronaphthalenes. Alternative sulfone leaving groups (e.g., phenyl sulfone) have not been demonstrated in this specific silyl elimination manifold, highlighting the functional role of the para-methyl substitution in stabilizing the sulfone anion leaving group [2].

Organic synthesis Cycloaddition o-Quinodimethane

Supplier Rarity and As-Is Procurement: Sigma-Aldrich Classifies This Compound as a Rare Chemical with No Analytical Data Guarantee

Sigma-Aldrich lists 1-(benzylsulfonyl)-4-methylbenzene in its AldrichCPR (Catalog of Rare and Precious) collection, explicitly noting that 'Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals' and that 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This contrasts with benzyl phenyl sulfone (TCI America, ≥98.0% GC purity, melting point specification 146-150 °C) and dibenzyl sulfone (available from multiple vendors with full analytical characterization) . The as-is procurement model means that users must implement in-house QC protocols (NMR, HPLC, melting point) before use, a consideration that may favor purchasing from alternative suppliers who do provide analytical data.

Procurement Supply chain Quality assurance

Evidence-Based Application Scenarios for 1-(Benzylsulfonyl)-4-methylbenzene in Research and Industrial Settings


Crystallography-Driven Solid-Form Development and Polymorph Screening

With a fully solved single-crystal XRD structure [1], 1-(benzylsulfonyl)-4-methylbenzene is the only benzyl aryl sulfone with confirmed solid-state parameters. This enables computational polymorph prediction, crystal habit engineering, and formulation design where solid-state stability is paramount. The absence of structural data for unsubstituted analogs makes this compound the anchor point for structure–property relationship studies in the benzyl aryl sulfone series.

Synthesis of o-Quinodimethane Diels–Alder Adducts for Natural Product and Materials Chemistry

The compound is the foundational building block for preparing o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone, which upon fluoride-mediated 1,4-elimination generates substituted o-quinodimethanes—versatile intermediates for [4+2] cycloadditions yielding tetrahydronaphthalene scaffolds [2]. Access to this specific sulfone is essential for reproducing the published methodology without re-optimization, as alternative sulfone leaving groups have not been validated in this system.

Physicochemical Property-Sensitive Separation and Formulation Processes

The 7.9 °C higher boiling point, lower density, and 0.27 greater logP compared to benzyl phenyl sulfone make 1-(benzylsulfonyl)-4-methylbenzene the preferred choice when distillation fractionation, liquid–liquid extraction, or chromatographic retention needs to be tuned to a specific property window. These differences are consequential in process development where small property shifts alter separation efficiency and solvent consumption.

Academic and Early-Discovery Research Requiring Definitive Structural Identity

Despite the as-is procurement caveat from Sigma-Aldrich , the compound's rarity and unique structural characterization make it suitable for exploratory synthesis and methodology development where in-house QC (NMR, LCMS) is routine. Researchers targeting SAR studies around the sulfone α-position benefit from the solved crystal structure and established synthetic protocol.

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